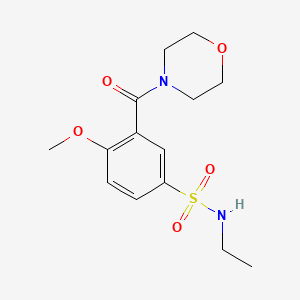![molecular formula C19H16N4S B5858314 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research. It is a type of pyridine-based triazole that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not yet fully understood. However, studies have shown that it may work by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, microbial growth, or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One direction is to further study its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further research is needed to understand its mechanism of action and to design experiments to study its effects more effectively.
Synthesemethoden
The synthesis of 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 4-methyl-5-mercapto-1,2,4-triazole with 1-bromonaphthalene followed by the reaction with pyridine-3-boronic acid. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has shown potential in various scientific research applications. It has been studied as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent, with studies showing its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential anti-inflammatory agent, with studies showing its ability to reduce inflammation.
Eigenschaften
IUPAC Name |
3-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-23-18(15-9-5-11-20-12-15)21-22-19(23)24-13-16-8-4-7-14-6-2-3-10-17(14)16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOVOBZFTHOSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)

![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)



![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
